7-Hydroxyaristolochate A
Overview
Description
7-Hydroxyaristolochate A is a natural organic acid belonging to the alkaloid composition found in Aristolochia plants. Its molecular formula is C17H11NO8, and it has a molecular weight of 357.27 g/mol . This compound is known for its presence in various species of the Aristolochia genus, which has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Hydroxyaristolochate A can be synthesized through organic synthesis methods. The synthetic route typically involves the use of starting materials such as phenanthrene derivatives, which undergo a series of chemical reactions including nitration, methoxylation, and hydroxylation to yield the final product .
Industrial Production Methods
While it is possible to extract this compound from Aristolochia plants, industrial production generally favors organic synthesis due to the higher purity and yield of the compound. The extraction from natural sources is less recommended because of the complexity and lower efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyaristolochate A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in the molecule.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and nitro-substituted derivatives of this compound .
Scientific Research Applications
7-Hydroxyaristolochate A has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its biological activities, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine where Aristolochia species are used.
Mechanism of Action
The mechanism of action of 7-Hydroxyaristolochate A involves its interaction with cellular macromolecules. It acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form DNA adducts is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Aristolochic Acid I
- Aristolochic Acid II
- Aristolactam AII
- Velutinam
- Piperolactam A
Uniqueness
7-Hydroxyaristolochate A is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other aristolochic acids, it has a unique combination of hydroxyl, methoxy, and nitro groups that influence its reactivity and biological activity .
Properties
IUPAC Name |
7-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-9-4-2-3-7-11(9)15(19)14(18(22)23)12-8(17(20)21)5-10-16(13(7)12)26-6-25-10/h2-5,19H,6H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBACAIMCSOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(C3=C2C4=C(C=C3C(=O)O)OCO4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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